molecular formula C3H4N2O5 B8736166 3,3-Dinitrooxetane CAS No. 81764-66-1

3,3-Dinitrooxetane

Cat. No. B8736166
Key on ui cas rn: 81764-66-1
M. Wt: 148.07 g/mol
InChI Key: RCMVYXVTMMZYGK-UHFFFAOYSA-N
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Patent
US04774366

Procedure details

A solution of 1.5 g (14.5 mmoles) of 3-nitrooxetane and 0.87 g (22 mmoles) of sodium hydroxide in 10 mL of water was stirred for 10 minute and 10 mL of methylene chloride was added. Then, a solution of 4.0 g (58 mmoles) of sodium nitrite in 10 mL of water was added, followed by 3.5 g of solid sodium persulfate and a solution of 0.96 g (2.9 mmoles) of potassium ferricyanide in 5 mL of water. A cold water bath was used to moderate the slightly exothermic reaction. After 30 minutes, the phases were separated and the aqueous layer extracted with two 30 mL portions of ether. The combined etheral extracts were washed with brine, dried and concentrated. Care was taken not to lose the very volatile product in this concentration step. The crude material was purified by sublimation at 120°-140° C. at atmospheric pressure to give 1.6 g (75% yield) of 3.3-dinitrooxetane, m.p. 70°-71° C. Its IR was identical with that of an authentic sample. 'H NMR (CDCl3): & 5.20 (s, 4H).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.96 g
Type
catalyst
Reaction Step Seven
Yield
75%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:7][O:6][CH2:5]1)([O-:3])=[O:2].[OH-].[Na+].[N:10]([O-:12])=[O:11].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].C(Cl)Cl>[N+:1]([C:4]1([N+:10]([O-:12])=[O:11])[CH2:7][O:6][CH2:5]1)([O-:3])=[O:2] |f:1.2,3.4,5.6.7,9.10.11.12|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1COC1
Name
Quantity
0.87 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
solid
Quantity
3.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.96 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cold water bath was used
CUSTOM
Type
CUSTOM
Details
the slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with two 30 mL portions of ether
WASH
Type
WASH
Details
The combined etheral extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
in this concentration step
CUSTOM
Type
CUSTOM
Details
The crude material was purified by sublimation at 120°-140° C. at atmospheric pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1(COC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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